



Application Notes and Protocols: In Vitro Cell Culture with Nicotinamide Riboside Malate

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Compound of Interest		
Compound Name:	Nicotinamide riboside malate	
Cat. No.:	B15571242	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is an essential coenzyme in cellular metabolism, playing critical roles in redox reactions and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] These enzymes are vital for processes such as DNA repair, gene expression, and cellular stress responses.[2] Supplementing cells with NR has been shown to increase intracellular NAD+ levels, thereby enhancing the activity of NAD+-dependent enzymes.[3][4]

Nicotinamide Riboside Malate (NRM) is a salt of NR that is reported to offer greater stability and bioavailability.[5] In an aqueous solution for cell culture, it dissociates, delivering NR to the cells. These protocols focus on the application of NRM for in vitro studies to investigate its effects on cellular NAD+ metabolism and related signaling pathways.

Data Presentation

The following tables summarize quantitative data from in vitro studies using Nicotinamide Riboside.

Table 1: Effective Concentrations of Nicotinamide Riboside (NR) and Impact on Cellular NAD+ Levels



Cell Line	Concentration Range (µM)	Treatment Duration	Resulting Change in NAD+ Levels	Reference
C2C12 (myotubes)	1 - 1000	24 hours	Dose-dependent increase	[3][6]
Hepa1.6 (hepatoma)	1 - 1000	24 hours	Dose-dependent increase	[3][6]
HEK293/T (embryonic kidney)	1 - 1000	24 hours	Dose-dependent increase	[3][6]
BEAS-2B (bronchial epithelial)	1	192 hours	Evident increase	[7]

Note: Maximal effects on NAD+ levels were observed at concentrations between 500 and 1000 $\mu\text{M.}[3]$

Table 2: Effect of Nicotinamide Riboside (NR) on Sirtuin Activity Markers

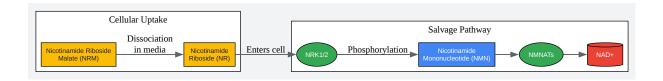
Cell Line	Concentrati on	Treatment Duration	Assay	Key Finding	Reference
HEK293T	0.5 nM	24 hours	Western Blot	Decreased acetylation of Ndufa9 (SIRT3 target)	[6][8]
HEK293T	0.5 nM	24 hours	Western Blot	Decreased acetylation of SOD2 (SIRT3 target)	[6][8]
Not Specified	500 μΜ	24 hours	SOD2 Activity Assay	Enhanced SOD2 activity	[3]



*Note: The concentration of 0.5 nM is reported in the source material, though it is significantly lower than concentrations used in other cited studies, which are typically in the micromolar range.

Signaling and Biosynthetic Pathways

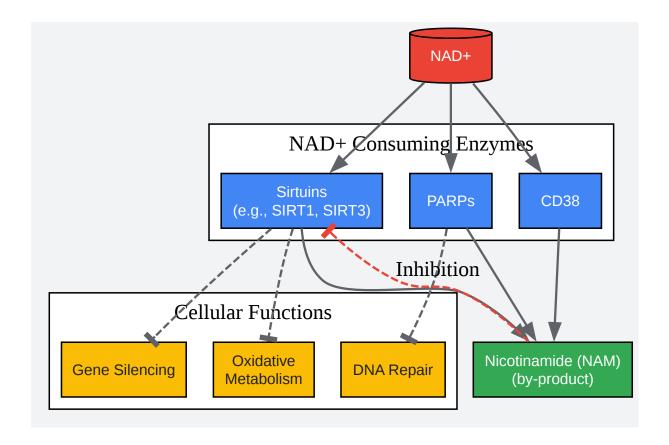
The following diagrams illustrate the key metabolic and signaling pathways affected by **Nicotinamide Riboside Malate** supplementation.



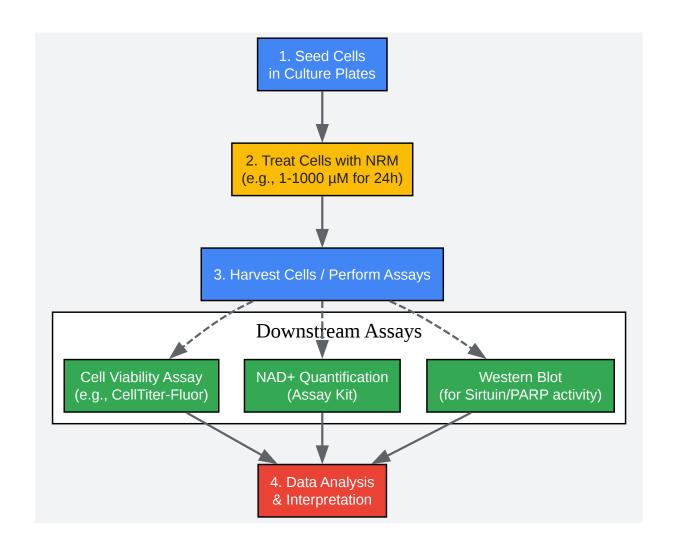
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Caption: NAD+ Biosynthesis from Nicotinamide Riboside Malate.









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